molecular formula C12H19N5 B14426592 3-Azido-2,5-bis(2-methylpropyl)pyrazine CAS No. 83505-91-3

3-Azido-2,5-bis(2-methylpropyl)pyrazine

Cat. No.: B14426592
CAS No.: 83505-91-3
M. Wt: 233.31 g/mol
InChI Key: VDEUHPLYLVHIHW-UHFFFAOYSA-N
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Description

3-Azido-2,5-bis(2-methylpropyl)pyrazine is a chemical compound with the molecular formula C12H19N5 It is a derivative of pyrazine, characterized by the presence of azido and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2,5-bis(2-methylpropyl)pyrazine typically involves the azidation of a suitable precursor. One common method includes the reaction of 2,5-bis(2-methylpropyl)pyrazine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the precursor to the azido compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azido-2,5-bis(2-methylpropyl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Various substituted pyrazines.

    Reduction: 2,5-bis(2-methylpropyl)pyrazine-3-amine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3-Azido-2,5-bis(2-methylpropyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2,5-bis(2-methylpropyl)pyrazine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions with alkyne or alkene groups, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the compound is used to link biomolecules or other substrates .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: Lacks the azido and isobutyl groups, making it less reactive in cycloaddition reactions.

    3-Amino-2,5-bis(2-methylpropyl)pyrazine: Similar structure but with an amino group instead of an azido group, leading to different reactivity and applications.

    2,5-Bis(2-methylpropyl)pyrazine: Lacks the azido group, making it less versatile in synthetic applications.

Uniqueness

3-Azido-2,5-bis(2-methylpropyl)pyrazine is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules .

Properties

CAS No.

83505-91-3

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-azido-2,5-bis(2-methylpropyl)pyrazine

InChI

InChI=1S/C12H19N5/c1-8(2)5-10-7-14-11(6-9(3)4)12(15-10)16-17-13/h7-9H,5-6H2,1-4H3

InChI Key

VDEUHPLYLVHIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C(=N1)N=[N+]=[N-])CC(C)C

Origin of Product

United States

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